2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Overview
Description
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a research product and not intended for human or veterinary use. The compound is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a two-carbon chain ending in a carboxylic acid group . The compound also includes two chloride ions, as indicated by the ‘dihydrochloride’ in its name .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.69 g/mol . It is a powder at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the literature I retrieved .
Scientific Research Applications
Synthesis and Antiproliferative Activity
The synthesis of novel Pt(II)-complexes with an alanine-based ligand, which is structurally related to "2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride," has shown moderate cytotoxic activity against cancer cells. These complexes have the potential for dual action due to the presence of both the metal center and the amino acid moiety, highlighting their application in anticancer drug development (Riccardi et al., 2019).
Anticancer Activity of Derivatives
Research into S-glycosyl and S-alkyl derivatives of related triazinone compounds has revealed significant in vitro anticancer activities against different cancer cell lines. This indicates the potential use of "this compound" derivatives as cytotoxic agents in cancer therapy (Saad & Moustafa, 2011).
Peptide Incorporation for Structural Studies
The compound has been used in the synthesis of peptides for structural studies. For example, an unnatural bipyridyl amino acid was synthesized for incorporation into a peptide, demonstrating the utility of such compounds in studying peptide structure and function (Kise & Bowler, 1998).
Modification of Hydrogels
Amines derived from "this compound" have been used to modify hydrogels, improving their thermal stability and introducing potential for medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Novel Light Stabilizers
Derivatives have been synthesized for use as polymeric hindered amines light stabilizers, showcasing the material science applications of these compounds in enhancing the durability and longevity of materials exposed to light (Deng Yi, 2008).
Brain Tumor Imaging
The compound's derivatives have been explored for their potential in brain tumor imaging using positron emission tomography (PET), indicating their relevance in diagnostic applications and the study of brain tumors (McConathy et al., 2010).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-6(8(11)12)10-4-2-7(9)3-5-10;;/h6-7H,2-5,9H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAGXSZJUUISEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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